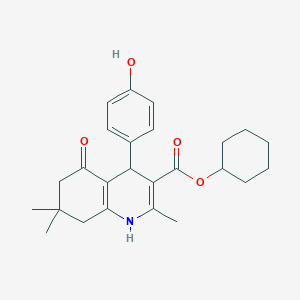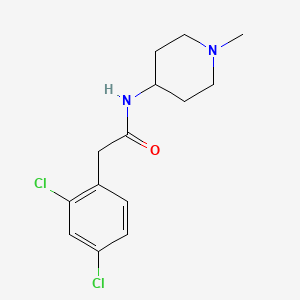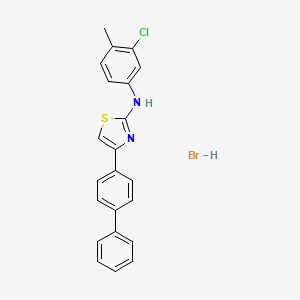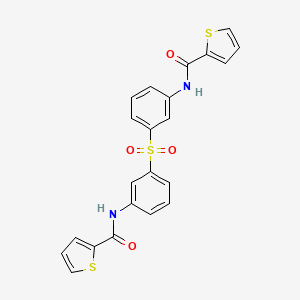![molecular formula C16H23NO B5142300 1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
1-[2-(allyloxy)benzyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(allyloxy)benzyl]-3-methylpiperidine, also known as ABDMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDMP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 1-[2-(allyloxy)benzyl]-3-methylpiperidine is not fully understood, but it is believed to involve the modulation of various biological pathways, including the dopaminergic and cholinergic systems. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various cognitive functions. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been shown to increase the level of dopamine, a neurotransmitter that is involved in various physiological functions, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(allyloxy)benzyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in dopamine level, and the modulation of various biological pathways. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been shown to have potential antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 1-[2-(allyloxy)benzyl]-3-methylpiperidine in lab experiments include its ease of synthesis, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using 1-[2-(allyloxy)benzyl]-3-methylpiperidine in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
将来の方向性
There are various future directions for the study of 1-[2-(allyloxy)benzyl]-3-methylpiperidine, including the investigation of its potential therapeutic applications, the elucidation of its mechanism of action, and the optimization of its synthesis method. 1-[2-(allyloxy)benzyl]-3-methylpiperidine may also be used as a building block for the synthesis of various compounds with potential biological activities. Further studies are needed to determine the safety and efficacy of 1-[2-(allyloxy)benzyl]-3-methylpiperidine in various applications.
合成法
1-[2-(allyloxy)benzyl]-3-methylpiperidine can be synthesized through various methods, including the reaction of 1-benzyl-3-methylpiperidine with allyl bromide in the presence of a base, such as sodium hydride, or through the reaction of 1-benzyl-3-methylpiperidine with allyl alcohol in the presence of a catalyst, such as palladium on carbon. The synthesis of 1-[2-(allyloxy)benzyl]-3-methylpiperidine is relatively simple, and the yield can be optimized through various reaction conditions.
科学的研究の応用
1-[2-(allyloxy)benzyl]-3-methylpiperidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a building block for the synthesis of various compounds with potential biological activities.
In organic synthesis, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been used as a reagent for various reactions, including the synthesis of heterocycles and the formation of carbon-carbon bonds. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a ligand for various metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.
In material science, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous polymers. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a template for the synthesis of various nanostructures, including carbon nanotubes and gold nanoparticles.
特性
IUPAC Name |
3-methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-11-18-16-9-5-4-8-15(16)13-17-10-6-7-14(2)12-17/h3-5,8-9,14H,1,6-7,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCAFAESOEQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142231.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)


![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)